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Compound of Interest

Compound Name: Saxagliptin (Standard)

Cat. No.: B000632 Get Quote

Introduction

Saxagliptin is an oral hypoglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4)

inhibitor class of drugs, used for the treatment of type 2 diabetes.[1][2] Accurate and precise

analytical methods are crucial for the quality control of saxagliptin in bulk drug and

pharmaceutical formulations. The use of a well-characterized reference standard is

fundamental to achieving reliable results in these analyses.[3] This document provides detailed

application notes and protocols for the use of saxagliptin as a reference standard in High-

Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, two common

analytical techniques in the pharmaceutical industry.
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Property Value Reference

Chemical Name

(1S,3S,5S)-2-[(2S)-Amino(3-

hydroxytricyclo(3.3.1.13,7)dec-

1-yl)acetyl]-2-

azabicyclo(3.1.0)hexane-3-

carbonitrile

[4]

Molecular Formula C₁₈H₂₅N₃O₂ · H₂O [4][5]

Molecular Weight 333.43 g/mol [5]

CAS Number 945667-22-1 [4][5]

High-Performance Liquid Chromatography (HPLC)
Method
Application Note
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the quantification of

saxagliptin in bulk and tablet dosage forms.[6][7][8] The method's specificity, accuracy, and

precision make it suitable for routine quality control analysis.[8] When using saxagliptin as a

reference standard, it is essential to establish system suitability parameters and validate the

analytical method according to ICH guidelines.[6][8]

Quantitative Data Summary
The following tables summarize the quantitative data from various validated RP-HPLC methods

for saxagliptin analysis.

Table 1: Chromatographic Conditions and Performance
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Parameter Method 1 Method 2 Method 3

Column
Grace C18 (250mm x

4.6ID, 5µm)

C18 (250 x 4.6 mm, 5

µm)
INTERSIL C18-EP

Mobile Phase
Methanol: Water

(80:20 v/v)

Phosphate buffer:

Acetonitrile (80:20

v/v), pH 2.70

Acetonitrile:

Potassium phosphate

buffer (pH 5) (70:30)

Flow Rate 0.8 mL/min 1.0 mL/min 1.0 mL/min

Detection Wavelength 212 nm 210 nm 254 nm

Injection Volume 20 µL Not Specified Not Specified

Retention Time 4.196 min 5.43 ± 0.03 min Not Specified

Reference [6][7] [8] [9]

Table 2: Method Validation Parameters

Parameter Method 1 Method 2 Method 3

Linearity Range 10 - 50 µg/mL
0.10 - 0.30 mg/mL

(100 - 300 µg/mL)
Not Specified

Correlation Coefficient

(r²)
0.999 0.999

Strong correlation

reported

Limit of Detection

(LOD)
Not Specified 9 µg/mL 0.020 µg/mL

Limit of Quantification

(LOQ)
Not Specified 27 µg/mL 0.075 µg/mL

Accuracy (%

Recovery)
%RSD < 2% 100.28%

Acceptable accuracy

reported

Precision (%RSD) < 2.0%
Repeatability: 0.630%,

Intermediate: 0.529%

Acceptable precision

reported

Reference [6] [8] [9]
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Experimental Protocol: RP-HPLC Analysis of Saxagliptin
1. Materials and Reagents:

Saxagliptin Reference Standard

Methanol (HPLC grade)

Acetonitrile (HPLC grade)

Water (HPLC grade/Milli-Q or equivalent)

Potassium dihydrogen phosphate (AR grade)

Orthophosphoric acid (AR grade)

Saxagliptin tablets (for sample analysis)

2. Equipment:

HPLC system with UV detector

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Analytical balance

Volumetric flasks

Pipettes

Syringe filters (0.45 µm)

Sonicator

3. Preparation of Mobile Phase (Example based on Method 1):

Prepare a mixture of methanol and water in the ratio of 80:20 (v/v).

Degas the mobile phase by sonication for 15-20 minutes.
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4. Preparation of Standard Stock Solution:

Accurately weigh about 10 mg of Saxagliptin Reference Standard.[6]

Transfer it to a 10 mL volumetric flask.

Add about 5 mL of the mobile phase (diluent) and sonicate to dissolve.[6]

Make up the volume to the mark with the diluent to obtain a concentration of 1000 µg/mL.[6]

5. Preparation of Working Standard Solutions:

From the standard stock solution, prepare a series of dilutions to cover the desired linearity

range (e.g., 10, 20, 30, 40, 50 µg/mL).[6]

For example, to prepare a 50 µg/mL solution, dilute 0.5 mL of the stock solution to 10 mL

with the diluent.[6]

6. Preparation of Sample Solution:

Weigh and powder 20 saxagliptin tablets.

Accurately weigh a quantity of the powder equivalent to 10 mg of saxagliptin and transfer it

to a 10 mL volumetric flask.

Add about 5 mL of diluent, sonicate for 15 minutes to ensure complete dissolution of the

drug.

Make up the volume to 10 mL with the diluent.

Filter the solution through a 0.45 µm syringe filter.

Further dilute the filtrate to obtain a final concentration within the linearity range.

7. Chromatographic Analysis:

Set the HPLC system with the chromatographic conditions specified in Table 1 (e.g., Method

1).
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Inject 20 µL of the blank (diluent), followed by the standard and sample solutions.[6][7]

Record the chromatograms and measure the peak areas.

8. Data Analysis:

Construct a calibration curve by plotting the peak area versus the concentration of the

working standard solutions.

Determine the concentration of saxagliptin in the sample solution from the calibration curve.

Calculate the amount of saxagliptin in the tablet dosage form.

Workflow Diagram: RP-HPLC Analysis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://bepls.com/aug_2020/5.pdf
https://jddtonline.info/index.php/jddt/article/view/3040
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Analysis

Data Processing

Prepare Mobile Phase
(e.g., Methanol:Water 80:20)

Set HPLC Conditions
(Column, Flow Rate, Wavelength)

Prepare Standard Stock Solution
(1000 µg/mL)

Prepare Working Standard Solutions
(10-50 µg/mL)

Inject Blank, Standards, and Sample

Prepare Sample Solution
(from tablets)

Record Chromatograms

Construct Calibration Curve

Quantify Saxagliptin in Sample

Generate Report

Click to download full resolution via product page

Caption: Workflow for RP-HPLC analysis of saxagliptin.

UV-Visible Spectrophotometry Method
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Application Note
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the estimation of

saxagliptin in bulk and pharmaceutical dosage forms.[10] The method is based on the

measurement of absorbance of saxagliptin at its wavelength of maximum absorption (λmax).

[11] The use of a reference standard is crucial for preparing the calibration curve and ensuring

the accuracy of the quantification.

Quantitative Data Summary
The following tables summarize the quantitative data from various validated UV-Visible

spectrophotometric methods for saxagliptin analysis.

Table 3: Spectrophotometric Conditions and Performance

Parameter Method 1 Method 2 Method 3

Solvent/Medium Methanol: Water (1:1)
0.1N HCl (Acidic

Medium)

Water: Methanol: 0.1N

NaOH

λmax 211 nm 204 nm 280 nm

Reference [10] [11] [12]

Table 4: Method Validation Parameters

Parameter Method 1 Method 2 Method 3

Linearity Range 0 - 40 µg/mL 2 - 10 µg/mL 2 - 16 µg/mL

Correlation Coefficient

(r²)
Not Specified 0.99068 Not Specified

Accuracy (%

Recovery)

75%, 100%, 125%

levels tested
93.75 - 104.16% Not Specified

Reference [10] [11] [12]
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Experimental Protocol: UV-Visible Spectrophotometric
Analysis of Saxagliptin
1. Materials and Reagents:

Saxagliptin Reference Standard

Methanol (AR grade)

Distilled/Deionized Water

Hydrochloric Acid (HCl, AR grade)

Saxagliptin tablets (for sample analysis)

2. Equipment:

UV-Visible Spectrophotometer (double beam)

Quartz cuvettes

Analytical balance

Volumetric flasks

Pipettes

Sonicator

3. Preparation of Solvent (Example based on Method 2):

Prepare 0.1N HCl solution.

4. Preparation of Standard Stock Solution:

Accurately weigh 10 mg of pure saxagliptin.[10]

Transfer to a 10 mL volumetric flask.
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Add 5 mL of the solvent (e.g., methanol and water in a 1:1 ratio) and sonicate for 15 minutes.

[10]

Make up the volume to 10 mL with the solvent to get a concentration of 1000 µg/mL.[10]

5. Preparation of Working Standard Solutions:

From the standard stock solution, prepare a series of dilutions to obtain concentrations in the

range of 2-10 µg/mL.[11]

For example, first, dilute the stock solution to get a concentration of 100 µg/mL, and then

further dilute to get the desired working standard concentrations.[10]

6. Preparation of Sample Solution:

Weigh and powder 20 tablets.

Accurately weigh an amount of tablet powder equivalent to 50 mg of saxagliptin and transfer

it to a 100 mL volumetric flask.[10]

Add about 10 mL of the solvent, shake for 15-20 minutes, and then make up the volume.[10]

Filter the solution through Whatman filter paper.[10]

Dilute the filtrate suitably with the solvent to get a final concentration within the calibration

range (e.g., 5 µg/mL).[10]

7. Spectrophotometric Analysis:

Scan the working standard solution (e.g., 10 µg/mL) in the UV range (200-400 nm) to

determine the λmax.[10]

Measure the absorbance of the blank, working standard solutions, and the sample solution

at the determined λmax.

8. Data Analysis:
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Plot a calibration curve of absorbance versus concentration for the working standard

solutions.

Determine the concentration of saxagliptin in the sample solution from the calibration curve

using the regression equation.

Calculate the amount of saxagliptin in the tablet dosage form.

Workflow Diagram: UV-Visible Spectrophotometry
Analysis
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Caption: Workflow for UV-Visible spectrophotometric analysis of saxagliptin.
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Conclusion

The protocols and data presented provide a comprehensive guide for researchers, scientists,

and drug development professionals on the use of saxagliptin as a reference standard in

pharmaceutical analysis. The detailed HPLC and UV-Visible spectrophotometry methods, along

with the summarized quantitative data and workflow diagrams, offer a solid foundation for the

accurate and reliable quality control of saxagliptin in its bulk and formulated forms. Adherence

to these validated methods and the proper use of a reference standard are essential for

ensuring the safety and efficacy of saxagliptin-containing pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b000632#use-of-saxagliptin-as-a-
reference-standard-in-pharmaceutical-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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